molecular formula C26H25NO5 B1442876 Fmoc-N-methyl-O-methyl-D-tyrosine CAS No. 193086-28-1

Fmoc-N-methyl-O-methyl-D-tyrosine

Cat. No. B1442876
CAS RN: 193086-28-1
M. Wt: 431.5 g/mol
InChI Key: FRHSGZVWEBYEIV-XMMPIXPASA-N
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Description

Fmoc-N-methyl-O-methyl-D-tyrosine is a biochemical used for proteomics research . It has a molecular formula of C26H25NO5 and a molecular weight of 431.48 .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a tyrosine molecule. The Fmoc group is a base-labile protecting group used in organic synthesis .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound appears as a white powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF .

Scientific Research Applications

Clinical Value in Neurological Imaging

Fmoc-N-methyl-O-methyl-D-tyrosine, while not directly mentioned, can be related to research involving tyrosine derivatives and analogs in medical and scientific research. One of the applications involves O-(2-[(18)F]-fluoroethyl)-L-tyrosine (FET) positron emission tomography (PET) in diagnosing and managing low-grade glioma (LGG). PET with amino acid tracers like FET, a tyrosine analog, offers advantages in brain tumor diagnosis by providing essential information on tumor metabolism. This method shows significant logistical advantages and comparable diagnostic information to widely used PET tracers, aiding in therapy monitoring and differentiating tumor recurrence from post-therapeutic changes (Rapp et al., 2013).

Advances in Leukemia Treatment

Research into tyrosine kinase inhibitors for acute myeloid leukemia (AML) demonstrates the importance of targeting specific mutations for treatment efficacy. FLT3 inhibitors, targeting a receptor tyrosine kinase, have shown clinical activity in patients with FLT3-mutant AML, although challenges remain with transient responses and resistance. Newer compounds like AC220 exhibit profound selectivity and potency, offering hope for substantial progress against AML (Fathi & Levis, 2011).

Tyrosine's Role in Disease and Therapy

A review of α-Methyl-p-Tyrosine, an inhibitor of catecholamine synthesis, highlights its clinical use in controlling hypertensive episodes and symptoms of catecholamine excess in conditions like phaeochromocytoma. This emphasizes the broader applications of tyrosine and its derivatives in managing diseases beyond cancer, including metabolic disorders where tyrosine's manipulation can significantly impact patient outcomes (Brogden et al., 1981).

Mechanism of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS). Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

Fmoc-N-methyl-O-methyl-D-tyrosine should be handled with personal protective equipment/face protection. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for the Fmoc/tBu approach. This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids . Future research may focus on improving the efficiency and selectivity of these processes.

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSGZVWEBYEIV-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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